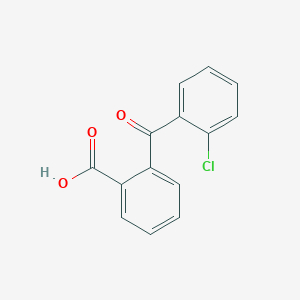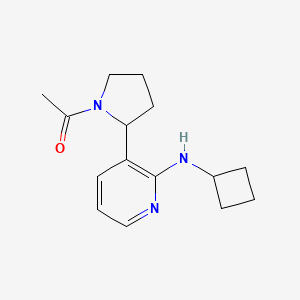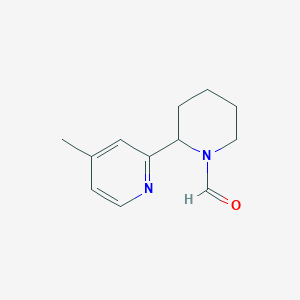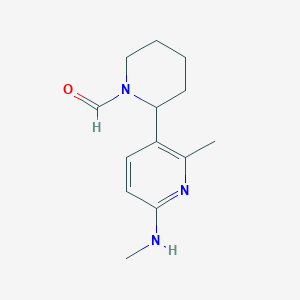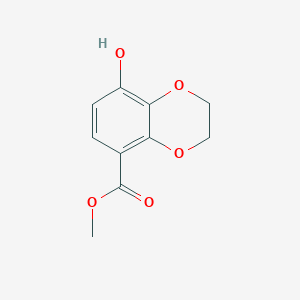
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom Isoxazoles are known for their wide range of biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide, generated in situ from a hydroxylamine derivative, to form the isoxazole ring. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Alternative methods include the use of microwave irradiation to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the isoxazole ring.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Muscimol: A potent agonist for GABA receptors, containing a similar isoxazole ring.
Ibotenic Acid: An agonist for glutamate receptors, also featuring an isoxazole ring.
Valdecoxib: A COX-2 inhibitor with an isoxazole moiety.
Uniqueness
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2104986-10-7 |
|---|---|
Formule moléculaire |
C9H13NO4 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11) |
Clé InChI |
QGWCBGOUMCNLQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=O)NO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
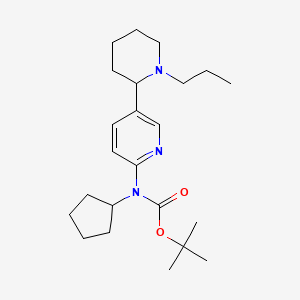
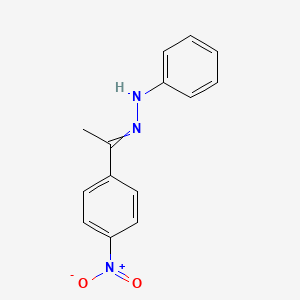
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)


